molecular formula C7H7N3O B12876530 4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B12876530
M. Wt: 149.15 g/mol
InChI Key: VROFAIYTZZPFDA-UHFFFAOYSA-N
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Description

4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique pyrrolo[2,3-b]pyridine core structure, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . This reaction proceeds through nucleophilic substitution, leading to the formation of the desired pyrrolo[2,3-b]pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and pyridine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Various amines, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products of these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolo[2,3-b]pyridines, which can further be functionalized for specific applications.

Scientific Research Applications

4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives often involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROFAIYTZZPFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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